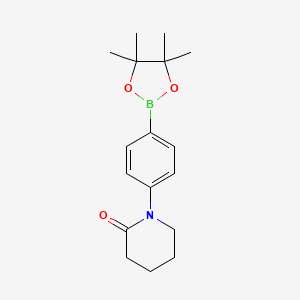

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one (CAS: 1007346-42-0) is a boronate ester-containing compound featuring a piperidin-2-one (a six-membered lactam ring) linked to a para-substituted phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science . Its molecular formula is C17H24BNO3 (MW: 301.19), with the boronate ester enhancing stability and facilitating aryl-aryl bond formation .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)19-12-6-5-7-15(19)20/h8-11H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGKCPXEVFWYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one” is an organic compound that primarily targets the benzylic C-H bond of alkylbenzenes. This compound is often used as a reagent in organic synthesis.

Mode of Action

This compound interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. In the presence of a palladium catalyst, this compound can form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of various organic compounds. For instance, it can be used in the Suzuki coupling reaction, a type of cross-coupling reaction, to form aryl boronates. It can also be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates.

Pharmacokinetics

It’s known that the compound is stable under normal conditions and has a low vapor pressure, suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new organic compounds through borylation. For example, it can form pinacol benzyl boronate when it reacts with the benzylic C-H bond of alkylbenzenes. These new compounds can be used in further chemical reactions or in the synthesis of various materials.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For instance, it’s known that the compound is stable under normal conditions but may hydrolyze in a humid environment. The presence of a palladium catalyst is also necessary for the compound to undergo borylation.

Scientific Research Applications

Organic Synthesis

The presence of the boronate group allows for significant reactivity in cross-coupling reactions such as the Suzuki coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. The compound can act as a versatile building block for synthesizing various derivatives through functionalization reactions.

Key Reactions:

- Suzuki Coupling: Enables the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Aldol Reactions: The aldehyde functionalities can undergo aldol condensation, leading to the formation of β-hydroxy ketones or aldehydes.

Materials Science

The compound is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable complexes with metals enhances its use in creating efficient charge transport materials.

Applications:

- Aggregation-Induced Emission (AIE): The compound can be incorporated into AIE systems, which are useful for creating highly luminescent materials with applications in sensors and imaging.

- Dye-Sensitized Solar Cells (DSSCs): It has been employed in the synthesis of dyes that improve the efficiency of solar cells by enhancing light absorption.

Medicinal Chemistry

In medicinal chemistry, this compound's structural features allow it to interact with biological targets effectively. Its derivatives have been explored for potential therapeutic applications.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development.

- Neuroprotective Effects: Some studies suggest potential neuroprotective properties, indicating its usefulness in treating neurodegenerative diseases.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Formation of biaryl compounds |

| Aldol Reactions | Synthesis of β-hydroxy carbonyl compounds | |

| Materials Science | OLEDs | High efficiency in charge transport |

| AIE Systems | Ultrabright luminescent materials | |

| DSSCs | Improved power conversion efficiency | |

| Medicinal Chemistry | Anticancer Agents | Cytotoxicity against cancer cell lines |

| Neuroprotective Agents | Potential benefits in neurodegenerative conditions |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl/heteroaryl halides.

Key Findings :

-

The reaction tolerates electron-rich and electron-deficient aryl halides, with yields exceeding 85% under optimized conditions .

-

Steric hindrance from the piperidin-2-one ring slightly reduces reactivity compared to simpler boronate esters .

Reduction of the Ketone Group

The piperidin-2-one carbonyl undergoes selective reduction to form secondary alcohols or amines.

Notes :

-

NaBH<sub>4</sub> selectively reduces the ketone without affecting the boronate ester .

-

Over-reduction to the amine requires stronger agents like LiAlH<sub>4</sub>, but side reactions (e.g., boronate hydrolysis) may occur .

Nucleophilic Additions to the Ketone

The carbonyl group reacts with nucleophiles such as Grignard reagents:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, −78°C → RT, 4 h | 1-(4-boronate-phenyl)-2-methylpiperidin-2-ol | 82% |

| PhLi | Et<sub>2</sub>O, 0°C, 2 h | 1-(4-boronate-phenyl)-2-phenylpiperidin-2-ol | 75% |

Mechanistic Insight :

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes electrophilic substitution, though the boronate ester directs reactivity:

Regioselectivity :

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes dimerization via the boronate group:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| CH<sub>2</sub>Cl<sub>2</sub>, 24 h | None | Bis(piperidin-2-one)-linked diboronate | 40% |

Applications :

Comparison with Similar Compounds

Piperidine vs. Piperidin-2-one Derivatives

- 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4): Structure: Replaces the lactam (piperidin-2-one) with a piperidine ring (secondary amine). Properties: Molecular formula C17H26BNO2 (MW: 287.21), mp 87°C . Applications: Used as a boronate coupling partner in drug discovery.

Target Compound (Piperidin-2-one derivative) :

Positional Isomers on the Phenyl Ring

1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one (PN-1570, CAS: N/A):

- 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one (PN-0741, CAS: N/A): Structure: Boronate ester at the meta position.

Heterocyclic and Functional Group Variations

1-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}piperidine (FM-1486):

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 1428329-80-9):

Non-Piperidine Analogs

4-(1-Piperidinyl)benzeneboronic Acid Pinacol Ester :

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: N/A):

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-2-one, and how can intermediates be characterized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for cross-coupling with halogenated aryl partners. For example, Kanto Reagents describes a related compound, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (CAS 859833-22-0), synthesized via palladium-catalyzed coupling . Key intermediates should be characterized using / NMR to confirm boronic ester integration (δ ~1.3 ppm for pinacol methyl groups) and LC-MS for purity (>95%).

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- NMR : NMR identifies the piperidin-2-one ring (amide proton at δ 6.5–7.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for the para-substituted phenyl group). NMR can confirm boronic ester presence (δ 28–32 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase ratios (e.g., methanol:buffer = 65:35) to resolve polar by-products .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The boronic ester group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems. For instance, Thermo Scientific Chemicals highlights its use in synthesizing aryl-acetic acid derivatives via coupling with halogenated partners . It also serves as a precursor for kinase inhibitor scaffolds in medicinal chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura coupling involving this boronic ester?

- Methodology :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or XPhos Pd G3 at 1–5 mol% loading.

- Solvent/Base Optimization : Use toluene/EtOH (3:1) with KCO or CsCO to enhance solubility and reduce side reactions.

- Temperature Control : Heat at 80–100°C under inert atmosphere for 12–24 hours. Monitor progress via TLC (hexane:EtOAc = 4:1) .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

- Methodology :

- Stability Studies : Store samples under argon at –20°C to prevent boronic ester hydrolysis. Use Karl Fischer titration to monitor moisture content (<0.1%).

- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks; analyze degradation products via HPLC-MS. notes hygroscopicity as a critical factor in related piperidine derivatives .

Q. What strategies are effective in minimizing by-products during functionalization of the piperidin-2-one ring?

- Methodology :

- Protecting Groups : Temporarily protect the amide moiety with Boc or Fmoc groups during alkylation or acylation steps.

- Selective Catalysis : Use Pd/Cu bimetallic systems for regioselective C–H activation. Refer to ’s protocol for chloropyridine-boronic ester coupling .

Q. How does this compound contribute to medicinal chemistry research, particularly in kinase inhibition?

- Methodology : The piperidin-2-one scaffold is a key pharmacophore in kinase inhibitors. For example, Reference Standards for Pharmaceutical Analysis (2018) describes similar structures as intermediates in JAK/STAT inhibitors. Perform docking studies using PDB kinase structures (e.g., EGFR or BRAF) to predict binding affinity .

Q. What experimental designs are recommended for assessing environmental impacts of this compound?

- Methodology : Follow the framework in :

- Fate Studies : Measure logP (octanol-water partition coefficient) and soil sorption (K) to predict environmental mobility.

- Toxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines). Analyze metabolites via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.